molecular formula C10H12O4 B7812512 cantharidin CAS No. 10385-74-7

cantharidin

Cat. No.: B7812512
CAS No.: 10385-74-7
M. Wt: 196.20 g/mol
InChI Key: DHZBEENLJMYSHQ-UHFFFAOYSA-N
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Description

It is a bicyclic anhydride with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its potent biological activities and has been used in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cantharidin can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically include:

    Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.

    Hydrogenation: The adduct is hydrogenated in the presence of a palladium catalyst to reduce the double bonds.

    Epoxidation: The hydrogenated product is then epoxidized using a peracid, such as m-chloroperbenzoic acid, to form this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from blister beetles, particularly from the species Lytta vesicatoria. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is preferred for large-scale production due to the natural abundance of the compound in these insects.

Chemical Reactions Analysis

Types of Reactions

Cantharidin undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to form cantharidic acid.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions to form substituted derivatives.

Major Products

    Cantharidic Acid: Formed by hydrolysis of this compound.

    Dihydrothis compound: Formed by reduction of this compound.

    Substituted this compound Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Cantharidin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dihydrocantharidin: A reduced form of this compound with similar biological activities.

    Cantharidic Acid: A hydrolyzed form of this compound with distinct chemical properties.

    Northis compound: A synthetic derivative of this compound with enhanced anticancer properties.

Uniqueness

This compound is unique due to its potent biological activities and its ability to inhibit PP2A. Unlike its derivatives, this compound has a well-established history of use in traditional medicine and has been extensively studied for its therapeutic potential .

Properties

IUPAC Name

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBEENLJMYSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858998
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80558-50-5, 10385-74-7
Record name NSC 190421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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